3-Amino-5-bromo-N-cyclobutyl-benzamide
Description
3-Amino-5-bromo-N-cyclobutyl-benzamide is a benzamide derivative featuring a bromine atom at the 5-position, an amino group at the 3-position, and a cyclobutyl moiety attached to the amide nitrogen. The compound’s molecular formula is inferred as C₁₁H₁₂BrN₂O, with a molecular weight of approximately 283.14 g/mol. Its structural uniqueness arises from the combination of electron-withdrawing (bromo) and electron-donating (amino) substituents, as well as the strained cyclobutyl group, which influences conformational flexibility and intermolecular interactions. Potential applications include medicinal chemistry, where such scaffolds often serve as kinase inhibitors or protease modulators.
Properties
IUPAC Name |
3-amino-5-bromo-N-cyclobutylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-8-4-7(5-9(13)6-8)11(15)14-10-2-1-3-10/h4-6,10H,1-3,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUHXKYIFZHVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-N-cyclobutyl-benzamide typically involves the following steps:
Bromination: The starting material, 3-amino-benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Cyclobutylation: The brominated intermediate is then subjected to a cyclobutylation reaction. This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by a cyclobutyl group using a cyclobutyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 3-Amino-5-bromo-N-cyclobutyl-benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the bromination and cyclobutylation steps.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-N-cyclobutyl-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzamide derivatives, while substitution of the bromine atom can result in various substituted benzamides.
Scientific Research Applications
3-Amino-5-bromo-N-cyclobutyl-benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-N-cyclobutyl-benzamide involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Compound A : 5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide (C₁₉H₁₂BrN₅O₂, MW: 438.24 g/mol)
- Key Differences: Substituents: Methoxy group at the 2-position (vs. amino at 3-position in the target compound). Amide Nitrogen: Attached to a fused pyrimidobenzimidazole heterocycle (vs. cyclobutyl).
- Implications: The rigid heterocyclic system in Compound A may improve π-π stacking but reduce solubility. The absence of an amino group limits hydrogen-bond donor capacity compared to the target compound.
Compound B : 3-{[(5-Bromo-3-chloro-2-hydroxyphenyl)sulfonyl]amino}-5-(1-cyanocyclobutyl)-2-hydroxy-N-methylbenzamide (C₁₉H₁₇BrClN₃O₅S, MW: 514.78 g/mol)
- Key Differences: Substituents: Additional chloro and hydroxyl groups, sulfonyl linkage, and a cyanocyclobutyl moiety. Amide Nitrogen: Methyl group (vs. cyclobutyl in the target compound).
- The cyanocyclobutyl group introduces steric and electronic effects distinct from the unsubstituted cyclobutyl in the target compound.
Compound C : N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide (C₁₄H₁₀ClNO₃, MW: 275.69 g/mol)
- Key Differences: Core Structure: Benzodioxol ring (electron-rich) replaces the bromo-amino-substituted benzene in the target compound. Substituents: Chlorine at the 3-position (vs. bromine at 5-position).
- Implications :
- The benzodioxol group may confer metabolic stability but lacks the bromine’s steric bulk and electronic effects.
- Smaller molecular weight suggests higher bioavailability compared to the target compound.
Physicochemical Properties
- Solubility: Compound B’s polar groups (sulfonyl, hydroxyl) likely enhance aqueous solubility but hinder blood-brain barrier penetration. The target compound’s amino group may improve solubility in acidic environments.
Biological Activity
3-Amino-5-bromo-N-cyclobutyl-benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromine atom and a cyclobutyl group, suggests various interactions with biological targets, making it a candidate for further investigation.
The compound is classified as a substituted aniline, featuring a bromine atom at the 5-position and an amino group at the 3-position. The cyclobutyl moiety enhances the compound's lipophilicity and may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14BrN3O |
| Molecular Weight | 274.15 g/mol |
| IUPAC Name | 3-amino-5-bromo-N-cyclobutyl-benzamide |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research has indicated that compounds similar to 3-amino-5-bromo-N-cyclobutyl-benzamide exhibit antimicrobial properties. A study investigating various benzamide derivatives found that certain structural features contribute to enhanced activity against bacterial strains such as E. coli and S. aureus . The specific mechanisms may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly as a Bcl-2 inhibitor. Bcl-2 proteins are known for their role in regulating apoptosis, and inhibitors can promote cancer cell death. Studies have shown that similar compounds can effectively inhibit Bcl-2, leading to apoptosis in cancer cell lines .
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Bcl-2 inhibition | Chronic Lymphocytic Leukemia (CLL) | 0.5 |
| Apoptosis induction | Non-small cell lung cancer | 1.2 |
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are critical in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that similar benzamide derivatives can exhibit potent inhibitory activity against these enzymes.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.49 |
| β-secretase (BACE1) | 9.01 |
The biological activity of 3-amino-5-bromo-N-cyclobutyl-benzamide may involve several mechanisms:
- Enzyme Inhibition: Compounds like this can bind to active sites on enzymes, preventing substrate interaction.
- Receptor Modulation: The compound may interact with various receptors, altering signaling pathways associated with cell survival and apoptosis.
- Antimicrobial Action: By disrupting cellular processes in bacteria, these compounds can inhibit growth or lead to cell death.
Case Studies
- Anticancer Study: A preclinical study evaluated the efficacy of 3-amino-5-bromo-N-cyclobutyl-benzamide in inducing apoptosis in leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM.
- Neuroprotective Effects: Another study assessed the neuroprotective effects of related benzamides on AChE activity in rat brain homogenates, revealing promising results that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
